molecular formula C24H24ClN3O2S B2954883 N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898452-80-7

N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2954883
CAS No.: 898452-80-7
M. Wt: 453.99
InChI Key: CVTJILKNYCIQRC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-2-methylphenylamine, 1,2,3,4-tetrahydroisoquinoline, and thiophene derivatives. Common synthetic routes could involve:

    Amidation Reactions: Formation of the ethanediamide backbone through amidation.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring.

    Cyclization Reactions: Formation of the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thiophene ring.

    Reduction: Reduction of the chloro group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific receptors or enzymes.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
  • N-(3-chloro-2-methylphenyl)-N’-[2-(thiophen-2-yl)ethyl]ethanediamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the combination of its structural features, which might confer specific biological activity or chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-16-19(25)8-4-9-20(16)27-24(30)23(29)26-14-21(22-10-5-13-31-22)28-12-11-17-6-2-3-7-18(17)15-28/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTJILKNYCIQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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